beta-D-Glucose 6-phosphate sodium salt
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Overview
Description
Beta-D-Glucose 6-phosphate sodium salt: is a white crystalline solid that is highly soluble in water. It is an important metabolic intermediate in the glycolysis and pentose phosphate pathways. This compound plays a crucial role in cellular energy production and is involved in various biochemical processes within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Glucose 6-phosphate sodium salt can be synthesized by the phosphorylation of glucose using hexokinase or glucokinase enzymes. Another method involves the conversion of glucose-1-phosphate to glucose-6-phosphate by the enzyme phosphoglucomutase. The reaction typically occurs under mild conditions with a pH range of 4.0-5.0 .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic phosphorylation of glucose. This method is preferred due to its high specificity and efficiency. The product is then purified through crystallization and other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucose 6-phosphate sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Catalyzed by glucose-6-phosphate dehydrogenase, converting it to 6-phosphogluconolactone.
Reduction: Involves the use of reducing agents like sodium borohydride.
Substitution: Phosphorylation reactions using inorganic phosphate or other phosphorylating agents.
Major Products Formed:
Oxidation: 6-phosphogluconolactone.
Reduction: Glucose derivatives.
Substitution: Various phosphorylated glucose derivatives.
Scientific Research Applications
Beta-D-Glucose 6-phosphate sodium salt is widely used in scientific research due to its role in metabolic pathways.
Chemistry:
- Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology:
- Plays a role in cellular metabolism studies, particularly in glycolysis and the pentose phosphate pathway.
- Used in cell culture media to provide a source of energy for cells .
Medicine:
- Investigated for its potential in treating metabolic disorders and as a diagnostic marker for certain diseases .
Industry:
Mechanism of Action
Beta-D-Glucose 6-phosphate sodium salt exerts its effects by participating in key metabolic pathways. It is phosphorylated by hexokinase or glucokinase to form glucose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. These pathways are essential for energy production and biosynthesis of nucleotides and amino acids .
Comparison with Similar Compounds
Glucose-1-phosphate: Another phosphorylated glucose derivative involved in glycogen synthesis.
Fructose-6-phosphate: An intermediate in glycolysis and gluconeogenesis.
Mannose-6-phosphate: Involved in glycoprotein synthesis and lysosomal enzyme targeting.
Uniqueness: Beta-D-Glucose 6-phosphate sodium salt is unique due to its dual role in both glycolysis and the pentose phosphate pathway. This makes it a critical compound for cellular energy production and biosynthesis processes .
Properties
CAS No. |
84332-92-3 |
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Molecular Formula |
C6H13NaO9P+ |
Molecular Weight |
283.13 g/mol |
IUPAC Name |
sodium;[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+1/t2-,3-,4+,5-,6-;/m1./s1 |
InChI Key |
ZALKNDISPIVVKC-WYRLRVFGSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)OP(=O)(O)O.[Na+] |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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